Razuprotafib sodium, also known as AKB-9778, is a novel compound primarily recognized for its role as a vascular endothelial protein tyrosine phosphatase beta inhibitor. This compound is under investigation for its potential therapeutic applications in treating various diabetic vascular complications, including diabetic macular edema and other conditions characterized by increased vascular permeability.
Razuprotafib sodium is synthesized as a small molecule designed to modulate the activity of specific protein tyrosine phosphatases involved in endothelial cell function. The compound has been studied in various preclinical and clinical settings to assess its efficacy and safety profile.
The synthesis of razuprotafib sodium involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. The process typically includes:
The synthetic route generally involves the following steps:
Razuprotafib sodium has a complex molecular structure characterized by a sulfonamide group, which is critical for its biological activity. The structural formula can be represented as follows:
Razuprotafib sodium primarily functions through the inhibition of vascular endothelial protein tyrosine phosphatase beta. This inhibition leads to enhanced signaling through pathways that regulate endothelial cell junction integrity and permeability.
The compound's mechanism involves:
Razuprotafib sodium exerts its effects by inhibiting the activity of vascular endothelial protein tyrosine phosphatase beta, which plays a pivotal role in regulating vascular stability and permeability.
Research indicates that razuprotafib sodium significantly reduces VEGF-induced permeability in vitro, showcasing its potential in managing diabetic complications related to vascular dysfunction .
Razuprotafib sodium is being explored for various therapeutic applications, particularly in:
The discovery of Razuprotafib sodium emerged from concerted efforts to pharmacologically manipulate the angiopoietin-Tie2 signaling axis. Early research established Vascular Endothelial Protein Tyrosine Phosphatase as a critical negative regulator of Tie2 receptor activation. Genetic studies demonstrated that Vascular Endothelial Protein Tyrosine Phosphatase-deficient embryos died by embryonic day 10 due to severe vascular defects, mirroring Tie2 deficiency phenotypes and highlighting the phosphatase's non-redundant role in vascular development [7]. These findings positioned Vascular Endothelial Protein Tyrosine Phosphatase as a compelling drug target for vascular pathologies.
Fragment-based drug discovery approaches utilizing orthogonal biophysical techniques identified lead compounds with high affinity for the Vascular Endothelial Protein Tyrosine Phosphatase catalytic domain. Optimization yielded Razuprotafib as a first-in-class inhibitor with a weakly acidic structure distinct from known strongly acidic phosphatase inhibitors [4]. Its chemical structure (C₂₆H₂₆N₄NaO₆S₃; molecular weight 609.7 g/mol) features stereospecific configuration critical for target engagement [8].
Table 1: Key Molecular Characteristics of Razuprotafib Sodium
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₆N₄NaO₆S₃ |
Molecular Weight | 609.7 g/mol |
Canonical SMILES | COC(=O)NC@@HC(=O)NC@@HC3=CSC(=N3)C4=CC=CS4.[Na] |
Vascular Endothelial Protein Tyrosine Phosphatase Inhibition (IC₅₀) | 17 pM |
Protein Tyrosine Phosphatase 1B Inhibition (IC₅₀) | 780 nM |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 10 |
Initial clinical observations in diabetic eye disease trials (TIME-2; NCT02050828) unexpectedly revealed that subcutaneous administration significantly lowered intraocular pressure in ocular normotensive patients. This finding redirected research toward its potential in glaucoma therapeutics and stimulated mechanistic investigations into its ocular effects [3]. The compound's ability to penetrate ocular tissues when administered topically further enhanced its translational prospects for vascular-related eye diseases.
Razuprotafib sodium exerts profound effects on endothelial signaling through precise molecular interventions in the angiopoietin-Tie2 axis. Its primary mechanism involves potent inhibition of Vascular Endothelial Protein Tyrosine Phosphatase, which normally dephosphorylates and inactivates Tie2. By blocking this phosphatase, Razuprotafib shifts the equilibrium toward sustained Tie2 phosphorylation, even in the absence of angiopoietin-1 stimulation [3] [8]. Phosphorylated Tie2 triggers downstream activation of Phosphatidylinositol 3-Kinase and Protein Kinase B (Akt), leading to phosphorylation of endothelial Nitric Oxide Synthase at Ser1177. This post-translational modification enhances Nitric Oxide Synthase activity and nitric oxide production, a critical mediator of vascular homeostasis and endothelial quiescence [8] [10].
Research using human umbilical vein endothelial cells demonstrates that Razuprotafib significantly enhances angiopoietin-1-induced Tie2 phosphorylation and amplifies signaling through Extracellular Signal-Regulated Kinase pathways [8]. These effects translate into functional changes in endothelial cells, including strengthened cell-cell junctions through Vascular Endothelial-cadherin stabilization. Notably, studies in VE-cadherin-Y685F mutant mice revealed that Razuprotafib's effects on Schlemm's canal morphology and function are independent of this specific phosphorylation site, confirming Tie2 as its primary therapeutic target in vascular endothelia [1].
Table 2: Comparison of VE-PTP Inhibitors
Inhibitor | Vascular Endothelial Protein Tyrosine Phosphatase IC₅₀ | Selectivity Profile | Development Stage |
---|---|---|---|
Razuprotafib | 17 pM | High selectivity; inhibits HPTPη (36 pM), HPTPγ (100 pM) | Phase II clinical trials |
Compound-2 | Not specified | Novel weakly acidic structure; high selectivity | Preclinical |
Fragment-derived compounds | Variable | Optimized for bioavailability | Discovery phase |
In the specialized endothelium of Schlemm's canal, Razuprotafib promotes canal expansion through Tie2-dependent mechanisms. Preclinical studies show topical administration increases Schlemm's canal area by 7.6% in aged mice and up to 13% in specific genetic models, concomitant with reduced intraocular pressure [1]. This structural remodeling enhances aqueous humor outflow facility, demonstrating the compound's ability to reverse age-related pathology in a critical pressure-regulating structure.
Razuprotafib sodium has demonstrated significant potential across multiple vascular and ocular pathologies through its targeted mechanism of action:
Ocular Hypertension and Glaucoma: The most advanced research application involves intraocular pressure regulation. Vascular Endothelial Protein Tyrosine Phosphatase is highly expressed in Schlemm's canal endothelium, positioning it as an ideal target for enhancing conventional outflow facility. Topical Razuprotafib administration in aged mice (75-85 weeks) significantly increased Schlemm's canal area by 7.6% (±2.1%) and reduced intraocular pressure, demonstrating rejuvenation of this critical drainage structure [1]. Mechanistically, this effect strictly requires Tie2 expression and is independent of Vascular Endothelial-cadherin-Y685 phosphorylation. In human clinical trials as an adjunct to latanoprost, topical Razuprotafib provided additional intraocular pressure reduction in open-angle glaucoma and ocular hypertension patients [3]. Unlike conventional glaucoma therapeutics that reduce aqueous production or enhance uveoscleral outflow, Razuprotafib directly targets the pathological site of resistance in conventional outflow pathways, representing a disease-modifying approach.
Systemic Endothelial Dysfunction: Beyond ophthalmology, Razuprotafib shows promise in stabilizing endothelial barriers disrupted in systemic inflammation. In sepsis models, elevated soluble Vascular Endothelial-cadherin fragments induce vascular leakage by disrupting Vascular Endothelial-cadherin/Vascular Endothelial Protein Tyrosine Phosphatase interaction and activating RhoA signaling. Razuprotafib administration prevents this pathological cascade, preserving endothelial barrier integrity [2]. Similarly, in Fabry disease models characterized by endothelial glycocalyx degradation and inflammation, Razuprotafib improved endothelial function by reducing inflammatory mediators (angiopoietin-2, heparanase, and Nuclear Factor Kappa B) and restoring glycocalyx structure [6]. These effects position Vascular Endothelial Protein Tyrosine Phosphatase inhibition as a strategy for diverse vascular leak syndromes.
Therapeutic Combinations: Emerging research explores Razuprotafib's synergy with established therapies. In diabetic retinopathy trials, its combination with Vascular Endothelial Growth Factor inhibition showed enhanced outcomes, suggesting complementary mechanisms in vascular stabilization [3] [7]. The compound's ability to activate Tie2 independently of angiopoietin ligands provides particular advantage in disease states characterized by angiopoietin-2 upregulation, where conventional ligand-based approaches might prove insufficient.
Razuprotafib sodium exemplifies targeted endothelial therapy with applications spanning from ocular hypertension to systemic inflammatory conditions. Its progression through clinical development continues to validate Vascular Endothelial Protein Tyrosine Phosphatase inhibition as a mechanistically grounded strategy for vascular stabilization and remodeling.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6